REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([C:11]2([C:14]([OH:16])=O)[CH2:13][CH2:12]2)=[O:10])=[CH:4][CH:3]=1.CN(C=O)C.C(Cl)(=O)C([Cl:25])=O>C1COCC1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([C:11]2([C:14]([Cl:25])=[O:16])[CH2:13][CH2:12]2)=[O:10])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
35 kg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)NC(=O)C1(CC1)C(=O)O
|
Name
|
|
Quantity
|
344 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
175 kg
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
19.9 kg
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
14.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirring at 12 to 17° C. for 3 to 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was adjusted to 12 to 17° C.
|
Type
|
WAIT
|
Details
|
The reaction mixture was left
|
Reaction Time |
5.5 (± 2.5) h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)NC(=O)C1(CC1)C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |